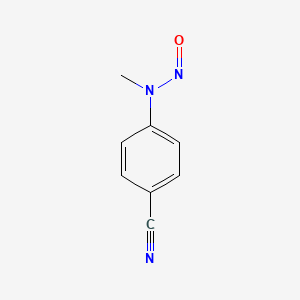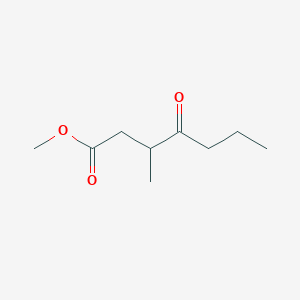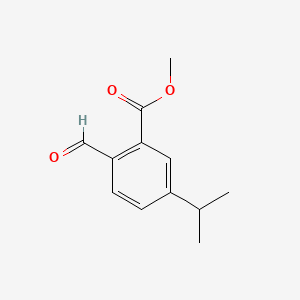![molecular formula C20H27ClN2O7 B13897840 (2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine](/img/structure/B13897840.png)
(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate used primarily in biochemical and molecular biology applications. It is known for its ability to produce a colored precipitate upon enzymatic cleavage, making it useful for detecting enzyme activity, particularly beta-glucuronidase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves several steps, starting with the preparation of the indole derivative. The indole is chlorinated to introduce the chloro group at the 6-position. This intermediate is then glycosylated with beta-D-glucuronic acid to form the glucuronide. Finally, the compound is reacted with cyclohexylamine to form the cyclohexylammonium salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt primarily undergoes enzymatic hydrolysis. When exposed to beta-glucuronidase, the compound is cleaved to release 6-chloro-3-indolyl, which then undergoes further reactions to form a colored precipitate .
Common Reagents and Conditions
Enzymatic Hydrolysis: Beta-glucuronidase is the primary enzyme used to cleave the glucuronide bond.
Reaction Conditions: The reaction is typically carried out in aqueous buffer solutions at physiological pH and temperature
Major Products
The major product formed from the enzymatic hydrolysis of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is 6-chloro-3-indolyl, which further reacts to form a colored precipitate .
科学的研究の応用
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various assays to detect the presence of beta-glucuronidase
Biology: Employed in histochemical analysis to visualize enzyme activity in tissue samples
Medicine: Utilized in diagnostic tests to detect bacterial infections, particularly those caused by Escherichia coli, which produce beta-glucuronidase
Industry: Applied in quality control processes to monitor contamination in food and water samples
作用機序
The mechanism of action of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves its cleavage by beta-glucuronidase. The enzyme hydrolyzes the glucuronide bond, releasing 6-chloro-3-indolyl. This intermediate then undergoes oxidation to form a colored precipitate, which can be easily detected .
類似化合物との比較
Similar Compounds
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt: Another chromogenic substrate that produces a blue precipitate upon enzymatic cleavage
5-Bromo-6-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt: Similar to the above compound but produces a magenta precipitate
Uniqueness
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is unique in its ability to produce a salmon-colored precipitate, which can be advantageous in certain applications where a distinct color contrast is needed .
特性
IUPAC Name |
6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO7.C6H13N/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXWVPSZSVEFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
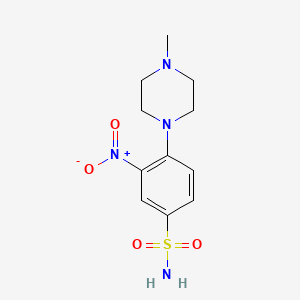


![Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate](/img/structure/B13897776.png)
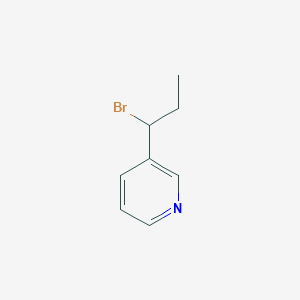

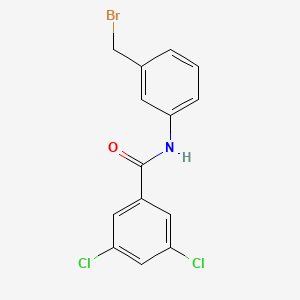
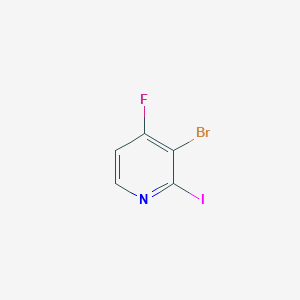
![2-Amino-9-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B13897806.png)
